molecular formula C7H8BBrN2O3 B2373756 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid CAS No. 2096335-93-0

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

Cat. No. B2373756
CAS RN: 2096335-93-0
M. Wt: 258.87
InChI Key: PBQUZBFZHCLUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a boronic acid derivative that contains a hydrazinecarbonyl functional group . It has a molecular weight of 258.87 . The compound is characterized by its IUPAC name 3-bromo-5-(hydrazinocarbonyl)phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is represented by the linear formula C7H8BBrN2O3 . The InChI code for the compound is 1S/C7H8BBrN2O3/c9-6-2-4 (7 (12)11-10)1-5 (3-6)8 (13)14/h1-3,13-14H,10H2, (H,11,12) .

Scientific Research Applications

1. Precursor for Pyrazole Synthesis

  • 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is used as a precursor in the synthesis of various pyrazoles. Pyrazoles are synthesized using brominated precursors in cyclocondensation reactions with hydrazine monohydrate. These compounds have applications in various fields, including pharmaceuticals and agrochemicals (Martins et al., 2013).

2. Optical Modulation in Nanotechnology

  • Phenylboronic acids, including derivatives like 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, play a critical role in nanotechnology. They are used for optical modulation in carbon nanotubes, affecting their photoluminescence properties, which is crucial for applications in sensors and optoelectronics (Mu et al., 2012).

3. Development of Antimicrobial Agents

  • Research indicates that compounds synthesized from 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid precursors demonstrate antimicrobial activity. These compounds can be effective against various microorganisms, highlighting their potential in developing new antimicrobial agents (Demirbas et al., 2004).

4. Intermediate in Pesticide Synthesis

  • As an intermediate, 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is utilized in the synthesis of certain pesticides, indicating its role in agricultural chemistry (Niu Wen-bo, 2011).

5. Catalysis in Organic Synthesis

  • This compound is used in the field of organic synthesis, specifically in catalysis. It plays a role in the Suzuki–Miyaura coupling reaction, a key reaction for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds (Budroni et al., 2007).

6. Organocatalysis in Carbocyclization

  • Derivatives of phenylboronic acids, including 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, are used as organocatalysts in carbocyclization reactions. This application is significant in synthetic organic chemistry for constructing cyclic compounds (Yang et al., 2012).

7. Synthesis of Benzofuran Derivatives

  • It serves as a precursor in the synthesis of benzofuran derivatives. These derivatives have biological significance and potential applications in pharmaceuticals (Kumari et al., 2019).

8. Fluoropyridines and Pyridones Synthesis

  • The compound is involved in the synthesis of fluoropyridines and pyridones, which are crucial in medicinal chemistry and material science (Sutherland & Gallagher, 2003).

9. Strategy for Halopyrazole Preparation

  • It's used in the preparation of halopyrazoles, compounds with various applications in chemical synthesis and potentially in pharmaceuticals (Fox et al., 2018).

properties

IUPAC Name

[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQUZBFZHCLUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

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